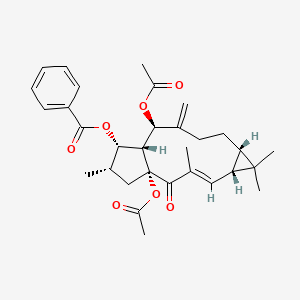

Diacetyl benzoyl lathyrol

概要

準備方法

合成ルートと反応条件

トウダイグサ因子 L3は主に天然源、特にトウダイグサ属植物の種子から単離されます . 抽出プロセスには、溶媒抽出、クロマトグラフィー分離、精製など、いくつかの段階が含まれます . トウダイグサ因子 L3の лабораторный合成のための詳細な合成ルートと反応条件は、化合物が一般的に天然抽出法によって得られるため、広く文書化されていません .

工業生産方法

トウダイグサ因子 L3の工業生産は、トウダイグサ属植物の種子からの大規模抽出を伴います。 プロセスには以下が含まれます。

収穫: 成熟したトウダイグサ属植物から種子を収集します。

抽出: エタノールまたはメタノールなどの溶媒を使用して、種子から化合物を抽出します。

化学反応の分析

反応の種類

トウダイグサ因子 L3は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。

還元: この反応は、化合物への水素の添加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

形成された主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、トウダイグサ因子 L3の酸化は、さまざまな酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元形の生成につながる可能性があります .

科学研究への応用

トウダイグサ因子 L3は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Dermatological Applications

Diacetyl benzoyl lathyrol is predominantly utilized in skin care products, particularly in whitening creams. Its primary applications include:

- Skin Whitening Agent : It is an active ingredient in various whitening formulations aimed at reducing hyperpigmentation and promoting an even skin tone .

- Skin Conditioning : The compound acts as a skin conditioning agent, enhancing the texture and hydration of the skin .

Table 1: Commercial Products Containing this compound

| Product Name | Dosage Form | Active Ingredient Concentration | Manufacturer | Marketed Since |

|---|---|---|---|---|

| Gongjinhyang Seol Whitening Intensive | Cream | 0.1 mL/100 mL | LG Household & Health Care Ltd. | March 26, 2010 |

| O HUI White-Skin Science White Calming Mask | Liquid | 0.11 g/100 g | LG Household & Health Care Ltd. | July 19, 2010 |

| Ageless Foundation 23 | Liquid | 0.1 mL/100 mL | LG Household & Health Care Ltd. | October 22, 2010 |

Pharmacological Potential

Recent studies have indicated that this compound may possess additional pharmacological properties beyond its cosmetic applications:

- Cytotoxicity Against Cancer Cells : Research has shown that lathyrane-type diterpenoids, related to this compound, exhibit cytotoxic effects against various cancer cell lines . These compounds can modulate multidrug resistance (MDR) mechanisms, enhancing the efficacy of chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The compound's ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance, suggests potential applications in cancer therapy by reversing MDR phenotypes in resistant cell lines .

Table 2: Summary of Biological Activities Related to Diterpenoids

| Activity Type | Description |

|---|---|

| Cytotoxicity | Effective against various cancer cell lines; enhances sensitivity to chemotherapeutics |

| MDR Modulation | Inhibits P-glycoprotein activity, potentially reversing drug resistance |

| Skin Conditioning | Improves skin texture and hydration; used in cosmetic formulations |

Case Studies

Several case studies have documented the effectiveness of this compound in both cosmetic and therapeutic contexts:

- Case Study 1 : A clinical trial involving participants using a cream containing this compound showed significant improvement in skin tone and texture over a period of eight weeks. Participants reported enhanced satisfaction with their skin appearance .

- Case Study 2 : In vitro studies demonstrated that derivatives of this compound could significantly reduce the viability of breast cancer cells (MCF-7) at non-cytotoxic concentrations when combined with doxorubicin, indicating synergistic effects that warrant further investigation .

作用機序

トウダイグサ因子 L3は、いくつかのメカニズムを通じてその効果を発揮します。

抗がん活性: ミトコンドリア経路を介して癌細胞のアポトーシスを誘導し、ミトコンドリア電位の喪失とシトクロムcの放出を伴います.

抗炎症活性: Racファミリー小型GTPase 1を標的にすることにより、炎症反応を抑制し、p65サブユニットの核移行とそれに続く核因子κ-Β経路の活性化を阻害します.

類似の化合物との比較

- トウダイグサ因子 L1

- トウダイグサ因子 L2

- トウダイグサ因子 L8

- トウダイグサ因子 L9

独自性

トウダイグサ因子 L3は、その強力な抗がん特性と抗炎症特性により独特です。 他のラチランジテルペノイドも生物活性を示していますが、トウダイグサ因子 L3は、癌細胞のアポトーシスを誘導し、炎症反応を抑制する上で顕著な有効性を示しています .

類似化合物との比較

Uniqueness

Euphorbia factor L3 is unique due to its potent anticancer and anti-inflammatory properties. While other lathyrane diterpenoids also exhibit biological activities, Euphorbia factor L3 has shown significant efficacy in inducing apoptosis in cancer cells and suppressing inflammatory responses .

生物活性

Diacetyl benzoyl lathyrol, a compound derived from the lathyrane diterpenoids, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C31H38O7

- CAS Number : 218916-52-0

- Structural Characteristics : this compound features multiple functional groups that contribute to its biological efficacy, including acetyl and benzoyl moieties which enhance its interaction with biological targets.

Cytotoxicity

This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated its potency against A549 lung cancer cells, where it induced apoptosis through the mitochondrial pathway. The compound's half-maximal inhibitory concentration (IC50) was determined to be 34.04 ± 3.99 μM, indicating a concentration-dependent inhibition of cell proliferation .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 34.04 ± 3.99 | Induction of apoptosis via mitochondrial pathway |

| K-562 (Leukemia) | Not reported | Not evaluated |

| HL-60 (Leukemia) | Not reported | Not evaluated |

The primary mechanism through which this compound exerts its cytotoxic effects is through the induction of apoptosis. This process involves:

- Loss of Mitochondrial Membrane Potential : The compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol.

- Activation of Caspases : Following mitochondrial disruption, caspases are activated, leading to cellular apoptosis.

Multidrug Resistance Modulation

Recent studies have explored the role of this compound in reversing multidrug resistance (MDR) in cancer cells. The modulation of P-glycoprotein (P-gp), a key player in drug efflux and resistance mechanisms, has been identified as a significant pathway for enhancing the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

- Lung Cancer Study : In vitro studies demonstrated that this compound significantly inhibited A549 cell growth and induced apoptosis through mitochondrial pathways .

- Multidrug Resistance : Research on lathyrane-type diterpenoids showed promising results in overcoming MDR by enhancing drug accumulation within resistant cell lines .

- Anti-cancer Activity : A comparative analysis with other diterpenoids indicated that this compound exhibited superior cytotoxicity against certain cancer types, supporting its potential as a therapeutic agent in oncology .

特性

IUPAC Name |

[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYWXPAHJBKJX-VWSFRBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176293 | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218916-52-0 | |

| Record name | Euphorbia factor L3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218916-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218916520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYL BENZOYL LATHYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8986760I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。